3-Aminophthalic acid

Description

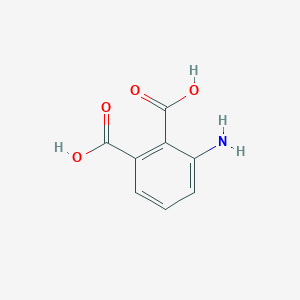

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLQHUKCXBXUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063879 | |

| Record name | 3-Aminophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-20-8 | |

| Record name | 3-Aminophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV0V19ZDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-aminophthalic acid chemical and physical properties

An In-depth Technical Guide on 3-Aminophthalic Acid

Introduction

This compound (CAS: 5434-20-8), systematically named 3-Amino-1,2-benzenedicarboxylic acid, is an aromatic amino dicarboxylic acid. It is a pale-yellow to yellow crystalline powder.[1] This compound serves as a critical intermediate in various industrial and research applications, most notably in the synthesis of pharmaceuticals, dyes, and as a product in well-known chemiluminescent reactions.[1][2] Its bifunctional nature, containing both an amine (-NH₂) and two carboxylic acid (-COOH) groups, makes it a versatile building block for complex organic molecules.[2]

In the pharmaceutical sector, it is a key precursor in the synthesis of Apremilast, a drug used for treating psoriatic arthritis.[1][3][4] Furthermore, it is famously known as the light-emitting product of the luminol oxidation reaction, a cornerstone technique in forensic science for the detection of trace amounts of blood.[5][6] Recent research has also identified this compound as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, opening new avenues for its use in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[7][8]

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 5434-20-8 | [1][9] |

| Molecular Formula | C₈H₇NO₄ | [1][9] |

| Molecular Weight | 181.15 g/mol | [1][9] |

| IUPAC Name | 3-Aminobenzene-1,2-dicarboxylic acid | [6] |

| Synonyms | 3-Amino-1,2-benzenedicarboxylic acid, o-Aminophthalic acid | [4][10] |

| Appearance | Pale-yellow to yellow powder/crystal | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 170 - 185 °C (decomposes) | [1][3][11][12] |

| Boiling Point | 436.4 ± 40.0 °C at 760 mmHg (Predicted) | [1][3][12] |

| Density | 1.551 - 1.6 g/cm³ (Predicted) | [1][3][12] |

| pKa | 3.41 ± 0.10 (Predicted) | [1][3] |

| Solubility | Soluble in methanol. | [1][3] |

Computational Data

| Property | Value | Reference(s) |

| LogP | 0.6652 | [9] |

| Topological Polar Surface Area (TPSA) | 100.62 Ų | [9] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 2 | [9] |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Nitrophthalic Acid

This compound is commonly synthesized by the chemical reduction of 3-nitrophthalic acid. Several methods exist, with catalytic hydrogenation being a high-yield approach.[1]

Methodology: Catalytic Hydrogenation [13]

-

Purification of Starting Material : A commercial sample of 3-nitrophthalic acid is dissolved in hot water (e.g., 150 mL for 13 g of crude product) and filtered to remove impurities. The solution is then cooled for approximately 2 hours to recrystallize pure 3-nitrophthalic acid, which is collected as a white solid.

-

Hydrogenation Reaction : The purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (e.g., 200 mL).

-

Catalyst Addition : A catalytic amount of platinic oxide (PtO₂, e.g., 50 mg) is added to the solution.

-

Hydrogenation : The mixture is subjected to a hydrogen atmosphere at a pressure of 25 psi. The reaction proceeds until the uptake of hydrogen ceases, which typically takes about one hour.

-

Work-up : The reaction mixture is filtered to remove the platinum catalyst.

-

Isolation : The filtrate is evaporated under reduced pressure to yield the solid product, this compound.

Methodology: Reduction with Hydrazine Hydrate [14]

-

Salt Formation : 3-nitrophthalic acid (e.g., 40 g, 0.19 mol) is dissolved in an aqueous sodium hydroxide solution (e.g., 16-18.5 g NaOH in 260 g water) to form the sodium salt solution.

-

Catalyst Addition : A catalyst mixture, such as iron (III) chloride (FeCl₃·6H₂O, e.g., 2.5-3.5 g) and activated carbon (e.g., 14-16 g), is added to the solution.

-

Reduction : The solution is heated to approximately 95°C. An 80% hydrazine hydrate solution (e.g., 25 g) is added dropwise. The reaction mixture is then heated to reflux for about 3.5 hours.

-

Filtration : After the reaction is complete, the hot mixture is filtered to remove the catalyst, and the filtrate is collected.

-

Acidification and Isolation : The filtrate is acidified with concentrated hydrochloric acid to a pH of 3.5. The solution is then cooled to induce crystallization.

-

Drying : The resulting crystals of this compound are filtered and dried at 80°C for 3 hours. This method reports yields of up to 95% and purity greater than 96%.[14]

Chemiluminescence of Luminol

This compound is the key light-emitting species (fluorophore) in the well-known luminol chemiluminescence reaction. The anion of this compound is formed in an electronically excited state, and as it decays to its ground state, it emits a characteristic blue light.[5][15]

Methodology: Laboratory Demonstration of Luminol Chemiluminescence [15][16]

-

Preparation of Solution A (Luminol Solution) :

-

Dissolve 0.1 g of luminol and 50 mL of 5% sodium hydroxide solution in approximately 800 mL of deionized water.

-

Stir until the luminol is dissolved.

-

Dilute the solution to a final volume of 1000 mL with deionized water.

-

-

Preparation of Solution B (Oxidant Solution) :

-

Dissolve 0.7 g of potassium ferricyanide (catalyst) and 15 mL of 3% hydrogen peroxide (oxidant) in approximately 800 mL of deionized water.

-

Stir until the potassium ferricyanide is dissolved.

-

Dilute the solution to a final volume of 1000 mL with deionized water.

-

-

Demonstration :

-

In a darkened room, simultaneously pour Solution A and Solution B at the same rate into a large beaker or flask.

-

Upon mixing, a distinct blue glow (chemiluminescence) will be observed, which typically lasts for several seconds. The reaction produces light without a noticeable change in temperature.[15]

-

Key Reactions and Logical Workflows

Synthesis Pathway

The synthesis of this compound from its nitro precursor is a fundamental reduction reaction in organic chemistry.

Caption: Synthesis of this compound via reduction.

Luminol Chemiluminescence Workflow

The oxidation of luminol to produce light involves several key components, culminating in the formation of excited-state 3-aminophthalate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 5434-20-8 [m.chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. Buy this compound | 5434-20-8 [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]

- 8. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]

- 13. prepchem.com [prepchem.com]

- 14. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 15. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 16. flinnsci.ca [flinnsci.ca]

The Core Mechanism of 3-Aminophthalic Acid Chemiluminescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is a cornerstone of various analytical and diagnostic techniques. Among the most well-studied chemiluminescent reactions is the oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), which culminates in the production of an electronically excited form of 3-aminophthalic acid. It is the relaxation of this excited state to its ground state that releases energy in the form of a brilliant blue light.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound chemiluminescence, offering detailed insights for researchers, scientists, and professionals in drug development who leverage this phenomenon in their work.

The process is initiated by the oxidation of luminol in an alkaline environment, a reaction that can be catalyzed by various agents, including metal ions and enzymes.[1][4] The iron present in the hemoglobin of blood is a particularly efficient catalyst, which is why luminol is widely used in forensic science to detect trace amounts of blood.[1][3][5] The reaction proceeds through a series of intermediates, ultimately forming the excited-state 3-aminophthalate dianion, the light-emitting species.[1][6]

The Chemical Pathway to Light Emission

The chemiluminescence of luminol to produce excited this compound is a multi-step process that is dependent on pH, the presence of an oxidizing agent, and a catalyst.[7]

-

Deprotonation: The process begins in a basic solution where luminol is deprotonated to form a dianion.[1][3] This dianion is a more reactive species and is primed for oxidation.

-

Oxidation: The luminol dianion is then oxidized. A common and effective oxidizing agent is hydrogen peroxide (H₂O₂).[2][7] This oxidation step is often the rate-limiting step and is significantly accelerated by a catalyst.

-

Formation of an Unstable Intermediate: The oxidation of the luminol dianion leads to the formation of an unstable peroxide intermediate.[6] Some studies suggest the formation of a diazaquinone intermediate, though its role is still a subject of investigation.[8][9]

-

Decomposition and Excitation: This unstable intermediate rapidly decomposes, releasing nitrogen gas and producing the 3-aminophthalate dianion in an electronically excited state.[1][6]

-

Light Emission: The excited 3-aminophthalate dianion then decays to its lower energy ground state, releasing the excess energy as a photon of light.[1][2] This emission of light is what is observed as chemiluminescence, typically with a maximum wavelength around 425 nm.[7][10]

The following diagram illustrates the generalized signaling pathway for luminol chemiluminescence leading to the formation of excited this compound.

Quantitative Aspects of Chemiluminescence

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules. The quantum yield of the luminol reaction is influenced by several factors, including the solvent, pH, and the nature of the catalyst and oxidant.

| Compound | Conditions | Oxidant | Catalyst/Enhancer | Quantum Yield (ΦCL) | Reference |

| Luminol | pH 12 | H₂O₂ | - | 0.012 | [4] |

| 6,8-dimethyl luminol | pH 12 | H₂O₂ | - | 0.17 | [4] |

| 6-methyl-8-(4-hydroxymethylphenyl) luminol | pH 12 | H₂O₂ | - | 0.39 | [4] |

| m-carboxyl luminol | - | H₂O₂ | Cobalt Chloride | ~5x higher than luminol | [4] |

| m-carboxyl luminol | - | H₂O₂ | Hemin | ~5x higher than luminol | [4] |

| m-carboxyl luminol | - | H₂O₂ | HRP | ~5x higher than luminol | [4] |

| Luminol | Aprotic Solvents | O₂ | - | High (Excitation Yield ~0.09) | [11][12] |

| Luminol | Aqueous Solution (pH 11-13) | H₂O₂ | - | High (Excitation Yield ~0.04) | [11][12] |

Experimental Protocols

General Protocol for Demonstrating Luminol Chemiluminescence

This protocol provides a basic framework for observing the chemiluminescence of luminol.

Materials:

-

Luminol (3-aminophthalhydrazide)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrogen peroxide (H₂O₂, 3% solution)

-

A catalyst, such as potassium ferricyanide (K₃[Fe(CN)₆]) or a source of iron (e.g., a small amount of blood).

-

Distilled or deionized water

-

Beakers or flasks

Procedure:

-

Prepare Solution A (Luminol Solution):

-

Dissolve a small amount of luminol (e.g., 0.1 g) in a basic solution. To prepare the basic solution, dissolve approximately 4 g of NaOH in 1 L of distilled water. Stir until the luminol is fully dissolved.

-

-

Prepare Solution B (Oxidant Solution):

-

In a separate container, mix a solution of the oxidizing agent and the catalyst. For example, add about 5 mL of 3% hydrogen peroxide and a few crystals of potassium ferricyanide to 100 mL of distilled water.

-

-

Initiate the Reaction:

-

In a darkened room for best visibility, rapidly and thoroughly mix Solution A and Solution B.

-

Observe the emission of blue light.

-

The following diagram outlines the typical workflow for a luminol-based chemiluminescence assay.

References

- 1. What is the mechanism of Luminol? [synapse.patsnap.com]

- 2. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 3. acs.org [acs.org]

- 4. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.red [2024.sci-hub.red]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of 3-Aminophthalic Acid in the Luminol Reaction

This guide provides a detailed examination of the pivotal role of this compound in the chemiluminescence of luminol. It covers the underlying reaction mechanisms, quantitative performance metrics, and detailed experimental protocols relevant to research and development.

Introduction to Luminol Chemiluminescence

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures.[1] The oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a classic example of this phenomenon, renowned for its brilliant blue glow.[2] This reaction has found widespread applications, from forensic science for the detection of trace amounts of blood to various bioassays where the iron in hemoglobin acts as a catalyst.[3][4] The light-emitting species in this complex, multi-step reaction is the electronically excited singlet state of the 3-aminophthalate dianion.[5]

The Reaction Mechanism: From Luminol to Photon Emission

The generation of light from the luminol reaction is a fascinating process that involves several key intermediates. The central product, this compound, is formed in an excited state, and its relaxation to the ground state releases a photon.

The generally accepted mechanism in an alkaline aqueous solution, typically initiated by an oxidizing agent like hydrogen peroxide and a catalyst, proceeds as follows:

-

Deprotonation: In a basic solution, luminol loses two protons from its hydrazide group to form a resonance-stabilized dianion. This step is crucial as the dianion is the species that is subsequently oxidized.[2][4]

-

Oxidation and Formation of an Unstable Intermediate: The luminol dianion is then oxidized by an agent such as hydrogen peroxide, often catalyzed by metal ions like iron(II) or copper(II).[2][6] This leads to the formation of a highly unstable organic peroxide intermediate, a cyclic endoperoxide.[2]

-

Decomposition and Excitation: This unstable endoperoxide rapidly decomposes, losing a molecule of nitrogen gas (N₂).[1][7] This decomposition reaction produces the 3-aminophthalate dianion in an electronically excited singlet state (S1).

-

Chemiluminescence: The excited 3-aminophthalate dianion then relaxes to its ground state. The excess energy is released as a photon of light, resulting in the characteristic blue glow.[1][2] The fluorescence spectrum of 3-aminophthalate has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the light-emitting species.[5] The maximum emission wavelength is approximately 425 nm.[6][8]

The "dark reaction," a non-chemiluminescent side reaction, can occur if the peroxide adduct is protonated, which becomes more significant at lower pH levels.[6]

Quantitative Data

The efficiency of the luminol reaction is often described by its chemiluminescence quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacted luminol molecules. This yield is influenced by several factors, including the solvent, pH, and the nature of the oxidant and catalyst.

| Condition | Chemiluminescence Quantum Yield (ΦCL) | Excitation Yield (ΦE) | Reference |

| Aqueous Solution (pH 11-13, H₂O₂ oxidation) | ~0.0123 (1.23%) | 0.04 | [9][10] |

| Aprotic Solvents (e.g., DMSO) | High | 0.09 | [9] |

| Hemin-catalyzed H₂O₂ oxidation (pH 11.6) | 0.0125 (1.25%) | - | [10] |

| Horseradish Peroxidase (HRP) catalyzed | 0.0123 (1.23%) | - | [10] |

Note: The excitation yield is the efficiency of producing the excited state from the chemical reaction.

Experimental Protocols

Reproducible experimental procedures are critical for the study and application of the luminol reaction. Below are detailed protocols for the synthesis of luminol and the subsequent chemiluminescence reaction.

This two-step synthesis involves the formation of 3-nitrophthalhydrazide followed by its reduction to luminol.[7][11]

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

Combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine in a large test tube.

-

Add 4 mL of triethylene glycol and a boiling chip.

-

Heat the mixture, allowing the water to distill off. The temperature will rise to approximately 215-220°C. Maintain this temperature for about 2 minutes.[12]

-

Allow the solution to cool to below 100°C, then add 15 mL of hot water.

-

Cool the mixture to room temperature and then in an ice bath to precipitate the 3-nitrophthalhydrazide.

-

Collect the solid product by vacuum filtration.

Step 2: Reduction to Luminol

-

Transfer the moist 3-nitrophthalhydrazide back to the test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (sodium hydrosulfite).[7]

-

Heat the mixture to boiling and maintain for 5 minutes with stirring.[7]

-

Add 2.6 mL of glacial acetic acid.[7]

-

Cool the test tube to room temperature, then in an ice bath to precipitate the luminol.

-

Collect the light-yellow luminol product by vacuum filtration.

This protocol describes a common method for demonstrating the chemiluminescent reaction in an aqueous solution.

Reagents:

-

Solution A (Luminol Solution):

-

0.1 g Luminol

-

50 mL of 5% Sodium Hydroxide (NaOH) solution

-

Dilute to 1000 mL with distilled or deionized water.

-

-

Solution B (Oxidant Solution):

-

0.7 g Potassium Ferricyanide (K₃[Fe(CN)₆])

-

15 mL of 3% Hydrogen Peroxide (H₂O₂)

-

Dilute to 1000 mL with distilled or deionized water.

-

Procedure:

-

Prepare Solution A and Solution B in separate flasks.

-

To initiate the reaction, mix equal volumes of Solution A and Solution B in a suitable container.

-

The reaction should be performed in a darkened room to observe the blue chemiluminescence. The glow will last for several seconds to a few minutes.[13]

For quantitative analysis, a luminometer is used to measure the light output.

Conclusion

This compound is not merely a byproduct but the central molecule responsible for the light emission in the luminol reaction. Its formation in an electronically excited state is the culmination of a multi-step oxidation process. Understanding the kinetics and quantum yield of this reaction is essential for optimizing its use in sensitive analytical assays. The protocols and data presented herein provide a solid foundation for researchers and professionals working with or developing applications based on luminol chemiluminescence.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What is the mechanism of Luminol? [synapse.patsnap.com]

- 3. jove.com [jove.com]

- 4. acs.org [acs.org]

- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Co3O4 nanoparticles-enhanced luminol chemiluminescence and its application in H2O2 and glucose detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. chimique.wordpress.com [chimique.wordpress.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Excited State of 3-Aminophthalate in Light Emission

Abstract

The phenomenon of chemiluminescence, particularly the light-emitting reaction of luminol, is a cornerstone of various analytical techniques in biomedical research, diagnostics, and forensic science. The core of this phenomenon lies in the formation of an electronically excited species that releases its excess energy as light. This guide provides a detailed examination of the light-emitting species, the 3-aminophthalate anion, focusing on the generation of its excited state and the subsequent emission process. We will delve into the reaction mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate the underlying processes with clear diagrams.

The Mechanism of Luminol Chemiluminescence

The chemiluminescence of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a well-studied process that culminates in the production of light. The key emitter in this reaction is the 3-aminophthalate dianion. The process is initiated by the oxidation of luminol under basic conditions, typically involving an oxidizing agent like hydrogen peroxide and a catalyst.

The reaction proceeds through several key steps:

-

Deprotonation: In an alkaline solution, luminol loses two protons to form a dianion.[1]

-

Oxidation: The luminol dianion is then oxidized. This can occur via different pathways, but a common one involves reaction with an oxidant (e.g., hydrogen peroxide, often catalyzed by metal ions like iron or copper) to form an unstable organic peroxide intermediate.[1][2]

-

Intermediate Formation: A crucial intermediate, a cyclic endoperoxide, is formed.[2][3] This species is highly unstable.

-

Decomposition and Excitation: The endoperoxide decomposes, losing a molecule of nitrogen gas (N₂).[1][3] The energy released from this decomposition is substantial enough to populate an electronically excited singlet state (S1) of the resulting 3-aminophthalate dianion.[3][4]

-

Light Emission: The excited 3-aminophthalate dianion then relaxes to its ground state (S0), releasing the excess energy as a photon of light. This emission is observed as a characteristic blue glow.[1][2] The fluorescence spectrum of 3-aminophthalate has been shown to match the chemiluminescence spectrum of the luminol reaction, confirming it as the light-emitting species.[5]

The Excited State and Emission Properties

The light emission from the luminol reaction is a form of fluorescence, but the excited state is generated chemically rather than by photo-excitation. This process can be visualized using a simplified Jablonski diagram. In chemiluminescence, the reaction pathway directly populates the first excited singlet state (S1) from the ground state of the reactant intermediates. The subsequent decay from S1 to the ground state (S0) of the product, 3-aminophthalate, results in the emission of a photon.

The key difference from photoluminescence is the origin of the excited state. There is no absorption of light to promote the molecule to the excited state; instead, the chemical reaction itself provides the necessary energy.[6]

Quantitative Data on Light Emission

The efficiency of a chemiluminescent reaction is described by its quantum yield (Φ), defined as the ratio of the number of photons emitted to the number of molecules reacted.[7] The quantum yield of the luminol reaction is highly dependent on the solvent and reaction conditions.

| Parameter | Aqueous Solution | Aprotic Solvents (e.g., DMSO) | Reference(s) |

| Chemiluminescence Quantum Yield (ΦCL) | ~0.01 - 0.04 | ~0.09 | [3][8] |

| Excitation Yield (ΦE) | 0.04 | 0.09 | [8] |

| Fluorescence Quantum Yield (ΦF) of 3-AP | Varies with pH | Varies with conditions | [3] |

| Emission Maximum (λmax) | ~425 nm | ~425 nm (can be red-shifted) | [3][9][10][11] |

Table 1: Quantitative properties of luminol chemiluminescence and 3-aminophthalate emission.

The overall chemiluminescence quantum yield (ΦCL) is a product of the chemical yield of the emitter (ΦC), the excitation yield (ΦE), and the fluorescence quantum yield of the emitter (ΦF). Studies have shown that in aprotic solvents, the quantum yield is significantly higher.[8] The emission maximum is consistently in the blue region of the visible spectrum, around 425 nm.[3][4][9]

Experimental Protocols

Synthesis of Luminol

Luminol is synthesized from 3-nitrophthalic acid in a two-step process.[4][12][13]

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

Reagents: 3-nitrophthalic acid, 8% aqueous solution of hydrazine, triethylene glycol.

-

Procedure: a. In a large test tube within a fume hood, combine 1.0 g of 3-nitrophthalic acid and 2.0 mL of 8% hydrazine solution.[12] b. Add 3.0 mL of triethylene glycol and a boiling chip. c. Heat the mixture in a sand bath. The temperature will initially hold around 110-130°C as water distills off.[12] d. Allow the temperature to rise to 215-220°C and maintain for 2-4 minutes.[12][14] e. Cool the mixture to below 100°C and add 15 mL of hot water to precipitate the product. f. Cool the mixture in an ice bath and collect the solid 3-nitrophthalhydrazide by suction filtration.[12]

Step 2: Reduction to Luminol

-

Reagents: 3-nitrophthalhydrazide (from Step 1), 3 M sodium hydroxide solution, sodium hydrosulfite (sodium dithionite), glacial acetic acid.

-

Procedure: a. Place the crude 3-nitrophthalhydrazide into a test tube. b. Add 5.0 mL of 3 M NaOH solution and stir to dissolve.[12] c. Add approximately 3.0 g of sodium hydrosulfite.[13] d. Heat the mixture to boiling for 5 minutes, stirring occasionally. e. Cool the solution and add 2.0 mL of glacial acetic acid. The luminol will precipitate. f. Cool thoroughly in an ice bath and collect the crude luminol product via suction filtration.[12]

Measurement of Luminol Chemiluminescence

This protocol describes a common classroom or laboratory demonstration to produce the chemiluminescent glow.[15][16] Quantitative measurements would require a luminometer or a spectrophotometer with the light source turned off.[17]

-

Reagents & Equipment:

-

Luminol

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Potassium ferricyanide (K₃[Fe(CN)₆]) or another catalyst (e.g., copper(II) sulfate)

-

Distilled water

-

Beakers or flasks

-

Luminometer or a dark environment for visual inspection

-

-

Solution Preparation:

-

Procedure: a. Prepare the workspace for measurement. If using a luminometer, calibrate the instrument according to the manufacturer's instructions. For visual demonstration, darken the room. b. Place a defined volume of Solution A into a cuvette or reaction vessel. c. To initiate the reaction, inject an equal volume of Solution B into the vessel containing Solution A. d. Immediately begin data acquisition (for luminometry) or observe the emission of blue light (for demonstration). The glow is transient and will decay as the reactants are consumed.[15][16]

Applications in Research and Development

The high sensitivity of the luminol reaction makes it invaluable for detecting minute quantities of catalysts, particularly the heme iron in blood, which is the basis for its use in forensic science.[2][4] In biomedical research and drug development, the reaction is widely employed in:

-

Immunoassays: In techniques like ELISA and Western blotting, horseradish peroxidase (HRP) is often conjugated to antibodies. In the presence of its substrate (luminol and an oxidant), HRP catalyzes the light-emitting reaction, allowing for highly sensitive detection of target proteins.[10][17]

-

Cellular Assays: Luminol-based assays are used to study cellular processes involving reactive oxygen species (ROS), as these can participate in the oxidation of luminol.[17]

-

High-Throughput Screening: The speed and sensitivity of chemiluminescent assays make them suitable for screening large libraries of compounds for their effects on biological targets.

Conclusion

The light emission observed in the luminol reaction is a direct consequence of the formation of 3-aminophthalate in an electronically excited state. This process, driven by the energy of a chemical reaction, provides a powerful analytical tool with broad applications. Understanding the mechanism, the nature of the excited state, and the quantitative aspects of the light emission is crucial for optimizing existing assays and developing new technologies that harness the power of chemiluminescence.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What is the mechanism of Luminol? [synapse.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Luminol - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Luminol chemiluminescence: chemistry, excitation, emitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Video: Synthesis of Luminol - Procedure [jove.com]

- 15. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 16. flinnsci.ca [flinnsci.ca]

- 17. Luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

3-Aminophthalic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

3-Aminophthalic acid is a pivotal chemical intermediate, recognized for its role in the synthesis of pharmaceuticals, including the immunomodulatory drug Apremilast, and its increasing importance in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As a derivative of phthalic acid, its unique structure, featuring both an amino group and two carboxylic acid functionalities, dictates its chemical behavior, including its solubility and stability—critical parameters for its application in drug development and other chemical syntheses.[2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Core Properties of this compound

This compound is a pale-yellow to yellow crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5434-20-8 | [4] |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Melting Point | 180-185 °C (decomposes) | [5][6][7] |

| pKa | 3.41 ± 0.10 (Predicted) | [2][6] |

Solubility Profile

Qualitative Solubility Data

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2][6][8] |

| Water | Likely mobile in the environment due to its water solubility | [9] |

The solubility of amino acids is significantly influenced by the pH of the solvent system.[10] At its isoelectric point, the pH at which the net charge of the molecule is zero, an amino acid typically exhibits its minimum solubility. In more acidic or basic solutions, the carboxylic acid and amino groups become protonated or deprotonated, respectively, leading to salt formation and generally increased solubility in aqueous media.

Stability Characteristics

This compound is generally considered stable under normal storage conditions.[2] However, it has also been reported to be unstable and susceptible to deterioration, which can lead to a decrease in purity over time, posing challenges for storage and long-distance transportation.[11] To address this stability issue, this compound is often converted to its hydrochloride dihydrate salt, which demonstrates enhanced stability.

Factors that can influence the stability of this compound include:

-

pH: As with many amino acids, the stability of this compound can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can potentially lead to degradation.

-

Temperature: The melting point of this compound is accompanied by decomposition, indicating thermal liability at elevated temperatures.[5][6][7] Storage at controlled room temperature or under refrigeration is advisable.[9]

-

Light: Aromatic amines can be susceptible to photodegradation.[12] Therefore, it is recommended to protect this compound from light to prevent potential degradation.

-

Oxidation: The amino group can be susceptible to oxidation. Storage under an inert atmosphere can mitigate oxidative degradation.

Experimental Protocols

Detailed, validated experimental protocols for the determination of solubility and stability of this compound are not widely published. However, standard methodologies for compounds of this class can be readily applied.

Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent.

-

Materials and Equipment:

-

This compound

-

Selected solvent (e.g., water, methanol, ethanol)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

-

-

Procedure:

-

Prepare a series of vials containing a fixed volume of the chosen solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for undissolved solid.

-

After reaching equilibrium, allow the samples to stand at the set temperature for a short period to allow for the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as g/L or mg/mL.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[13][14][15]

-

Materials and Equipment:

-

Procedure:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature and protected from light.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

At different time points, dissolve a known amount of the stressed solid and analyze by HPLC.

-

-

Photostability:

-

Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14]

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

-

Visualizations

Synthesis and Application Workflow

The following diagram illustrates a typical workflow from the synthesis of this compound to its application in the development of PROTACs.

References

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 5434-20-8 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 5434-20-8 [chemicalbook.com]

- 6. This compound CAS#: 5434-20-8 [m.chemicalbook.com]

- 7. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]

- 8. This compound | 5434-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]

- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. q1scientific.com [q1scientific.com]

- 15. iagim.org [iagim.org]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. japsonline.com [japsonline.com]

- 18. scispace.com [scispace.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. web.vscht.cz [web.vscht.cz]

An In-depth Technical Guide to 3-Aminophthalic Acid (CAS 5434-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalic acid, with the CAS number 5434-20-8, is an aromatic aminodicarboxylic acid.[1][2][3][4] It is a key intermediate in various chemical syntheses, most notably as the light-emitting product in the chemiluminescence of luminol.[3] Its utility extends to the pharmaceutical and dye industries.[2][5] In recent years, this compound has garnered significant attention in the field of drug discovery as a ligand for the E3 ubiquitin ligase cereblon (CRBN), paving the way for the development of novel targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[1][6][7][8] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in cutting-edge drug development.

Physicochemical Properties

This compound is typically a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2][9] |

| Molecular Weight | 181.15 g/mol | [1][2][9] |

| Melting Point | 180-185 °C (decomposes) | [4][5] |

| Boiling Point | 436.4 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.6 g/cm³ | [4] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in methanol. | [1] |

| pKa | 3.41 ± 0.10 (Predicted) | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available for the hydrochloride salt. | [10][11] |

| ¹³C NMR | Spectra available for the hydrochloride salt. | [12] |

| IR Spectroscopy | ATR-IR spectra are available. | [9] |

| Mass Spectrometry | GC-MS data is available with major peaks reported. | [9] |

Applications in Research and Drug Development

Chemiluminescence

This compound is the emitting species in the well-known chemiluminescent reaction of luminol.[3] The oxidation of luminol in the presence of a catalyst and an oxidizing agent (like hydrogen peroxide) produces 3-aminophthalate in an electronically excited state. Its relaxation to the ground state results in the emission of a characteristic blue light.[3][13] This property is the basis for various analytical methods, including the detection of blood in forensic science, where the iron in hemoglobin acts as a catalyst.[3]

Targeted Protein Degradation

A groundbreaking application of this compound is its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][6][7][8] This discovery has positioned it as a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][14][15][16] this compound-based PROTACs offer a promising strategy for targeting proteins that have been traditionally considered "undruggable."[1]

Caption: Targeted protein degradation workflow using a this compound-based PROTAC.

Pharmaceutical Intermediate

This compound serves as a precursor in the synthesis of various pharmaceuticals. It is a known intermediate in the preparation of the drug Apremilast, which is used to treat certain types of arthritis.[5] It is also utilized in the synthesis of local anesthetics.[5]

Experimental Protocols

Synthesis of this compound from 3-Nitrophthalic Acid

Two common methods for the synthesis of this compound involve the reduction of 3-nitrophthalic acid.

Materials:

-

3-Nitrophthalic acid

-

Methanol

-

Platinic oxide (PtO₂)

-

Hot water

-

Filtration apparatus

-

Hydrogenation apparatus

-

Rotary evaporator

Procedure:

-

Recrystallization of 3-Nitrophthalic Acid: A commercial sample of 3-nitrophthalic acid is dissolved in hot water (e.g., 150 mL for a sample containing impurities). The solution is filtered while hot and then allowed to cool for approximately 2 hours to yield purified 3-nitrophthalic acid as a white solid.

-

Hydrogenation: The recrystallized 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (e.g., 200 mL).

-

Platinic oxide (e.g., 50 mg) is added to the solution.

-

The mixture is hydrogenated in a suitable apparatus at 25 psi.

-

The reaction is monitored for the cessation of hydrogen uptake, which typically occurs within one hour.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield solid this compound.

Materials:

-

3-Nitrophthalic acid

-

Sodium hydroxide

-

Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Activated carbon

-

80% Hydrazine hydrate solution

-

Concentrated hydrochloric acid

-

Water

-

Three-necked flask with reflux condenser and dropping funnel

-

Heating mantle

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Salt Formation: In a 500 mL three-necked flask, dissolve sodium hydroxide (e.g., 16 g) in water (e.g., 260 g) with stirring.

-

Add 3-nitrophthalic acid (e.g., 40 g, 0.19 mol) to the sodium hydroxide solution and stir until a clear solution is obtained.[17]

-

Catalyst Addition: Add the catalyst, which can be a mixture of ferric chloride hexahydrate (e.g., 2.5 g) and activated carbon (e.g., 14 g).[17]

-

Reduction: Heat the solution to approximately 95 °C (near reflux).

-

Slowly add 80% hydrazine hydrate solution (e.g., 25 g) dropwise.

-

Work-up: After the reaction is complete, filter the hot solution to remove the catalyst and activated carbon.

-

Cool the filtrate and acidify to a pH of 3.5 with concentrated hydrochloric acid.

-

Cool the acidified solution in an ice bath to induce crystallization.

-

Collect the precipitated this compound by filtration.

-

Dry the product at 80 °C for 3 hours.

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[18]

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Newcrom R1 column or equivalent C18 column

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and an acidifier.

-

For UV detection, phosphoric acid can be used.

-

For MS-compatible methods, formic acid should be used in place of phosphoric acid.[18]

Procedure:

-

Prepare the mobile phase by mixing the appropriate ratios of acetonitrile, water, and acid.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

-

Prepare the sample solution by dissolving the material to be analyzed in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of this compound at an appropriate wavelength (if using a UV detector) or by its mass-to-charge ratio (if using an MS detector).

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a dust mask (e.g., N95).

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a versatile chemical compound with significant applications ranging from classical chemiluminescence to the forefront of modern drug discovery. Its role as a new ligand for the E3 ubiquitin ligase cereblon has opened up exciting possibilities for the development of targeted protein degraders, a promising new modality for treating a variety of diseases. This guide has provided a comprehensive technical overview of its properties, synthesis, and key applications to aid researchers and drug development professionals in harnessing the potential of this important molecule.

References

- 1. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]

- 5. This compound | 5434-20-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 15. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]

- 17. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 18. This compound | SIELC Technologies [sielc.com]

A Technical Guide to the Fundamental Chemistry of the 3-Aminophthalic Acid Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalic acid, and more specifically its anion, is a molecule of significant scientific interest, bridging classical analytical chemistry with modern therapeutic innovation. Historically recognized as the light-emitting product in the powerful chemiluminescence reaction of luminol, it is a cornerstone of forensic science for the detection of trace amounts of blood.[1] More recently, this compound has emerged as a crucial ligand in the field of targeted protein degradation, offering a stable and economical alternative for the development of Proteolysis-Targeting Chimeras (PROTACs).[2][3] This guide provides an in-depth overview of the fundamental chemistry of the this compound anion, its spectroscopic properties, synthesis, and its dual roles in diagnostics and drug development.

Core Chemical and Physical Properties

This compound is an aromatic dicarboxylic acid with an amino group substituent.[4] In alkaline conditions, typical for its most famous reaction, the carboxylic acid groups deprotonate to form the 3-aminophthalate dianion. This anionic form is central to its celebrated chemiluminescence and its function as a molecular binder in biological systems.

The core physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [5][6] |

| Molecular Weight | 181.15 g/mol | [5][6] |

| CAS Number | 5434-20-8 (Acid) | [1] |

| 27846-29-3 (Dianion) | [1] | |

| Melting Point | 180-185 °C | [7] |

| pKa | 3.41 ± 0.10 (Predicted) | [7] |

| Appearance | Pale-yellow to yellow crystalline powder | [7] |

Spectroscopic Profile

The spectroscopic characteristics of the this compound anion are dominated by its function as a fluorophore in chemiluminescence.

-

Chemiluminescence: The most notable property of the 3-aminophthalate anion is its role as the light-emitting species in the oxidation of luminol.[8] Upon formation in an electronically excited state, it relaxes to the ground state by emitting a photon of light. This emission has a maximum wavelength (λ_max) of approximately 425 nm, which corresponds to a vibrant blue glow.[9][10] Studies have also shown that the anion can be induced to chemiluminesce directly in the presence of systems like hydrogen peroxide-cobalt(II), where it interacts with singlet oxygen.[11][12][13]

-

UV-Vis Absorption: The electronic absorption spectrum is characterized by π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl groups of the carboxylates and the lone pair of the amino group.

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent acid would show characteristic absorption bands for N-H stretching of the primary amine, broad O-H stretching from the carboxylic acids, C=O stretching of the carboxyl groups, and C=C stretching from the aromatic ring. For the anion, the broad O-H band would disappear, and the carboxylate (COO⁻) stretches would become prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the parent acid would display signals for the three aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid groups. The amine and carboxylic acid protons would also be visible, though they may be broad and exchangeable.

-

¹³C NMR: The spectrum would show eight distinct signals corresponding to the carbons in the molecule, including the two carboxyl carbons and the six aromatic carbons.[14]

-

Table 2: Key Spectroscopic Data for 3-Aminophthalate Anion

| Spectroscopy | Feature | Wavelength/Shift | Description | Source(s) |

| Chemiluminescence | Emission Maximum (λ_max) | ~425 nm | Blue light emission upon relaxation from an excited state. | [9][10][15] |

Key Chemical Reactions and Synthesis

Formation via Luminol Oxidation

The 3-aminophthalate anion is the terminal light-emitting product of the well-known luminol chemiluminescence reaction. This process is central to its application in forensic science. The reaction proceeds via oxidation of luminol in an alkaline medium, catalyzed by an agent such as the iron in hemoglobin or other metal ions.[1][4] This forms a short-lived peroxide intermediate that decomposes, releasing nitrogen gas and the 3-aminophthalate anion in an electronically excited state.[15]

Synthesis of this compound

The most common and efficient methods for synthesizing the parent this compound involve the reduction of 3-nitrophthalic acid.[4] Two primary routes are well-documented:

-

Catalytic Hydrogenation: 3-nitrophthalic acid is dissolved in a solvent like methanol and hydrogenated using a catalyst such as platinic oxide under hydrogen pressure.[16]

-

Chemical Reduction: A widely used lab- and industrial-scale method employs a reducing agent like hydrazine hydrate in an alkaline solution, with a catalyst system such as iron(III) chloride on activated carbon.[17] This method is often preferred for its high yield and purity.

Role in Targeted Protein Degradation (PROTACs)

A groundbreaking application of this compound is its use as a novel, stable, and cost-effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][18][19] CRBN is a key component of the ubiquitin-proteasome system, which is the cell's natural machinery for destroying unwanted or damaged proteins.[20]

PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ligase.[21] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker. By using this compound as the CRBN ligand, developers can create PROTACs that "hijack" the CRBN E3 ligase, causing it to tag the target protein with ubiquitin.[3] This polyubiquitination marks the protein for destruction by the proteasome.[20] This approach is a powerful therapeutic strategy for eliminating disease-causing proteins that are otherwise considered "undruggable" by traditional inhibitors.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitrophthalic Acid[17]

This protocol is based on the chemical reduction method using hydrazine hydrate.

Materials:

-

500 mL three-neck flask with stirrer

-

3-nitrophthalic acid (40g, 0.19 mol)

-

Sodium hydroxide (16g)

-

Deionized water (260g)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 2.5g)

-

Activated carbon (14g)

-

80% Hydrazine hydrate solution (25g)

-

Concentrated hydrochloric acid (HCl)

-

Heating mantle and condenser

Procedure:

-

Add 260g of water to the 500ml three-neck flask and start stirring.

-

Add 16g of sodium hydroxide and stir until fully dissolved.

-

Add 40g of 3-nitrophthalic acid and continue stirring until a clear solution is formed.

-

To this solution, add the catalyst mixture: 2.5g of ferric chloride and 14g of activated carbon.

-

Heat the solution to 95°C (near reflux).

-

Begin the dropwise addition of 25g of 80% hydrazine hydrate solution.

-

After the addition is complete, continue heating at reflux for 3.5 hours.

-

Once the reaction is complete, filter the hot mixture and collect the filtrate.

-

Add concentrated hydrochloric acid to the filtrate to acidify it to a pH of approximately 3.5.

-

Cool the solution to induce crystallization.

-

Filter the resulting precipitate and dry at 80°C for 3 hours to obtain the final this compound product.

Protocol 2: Demonstration of Chemiluminescence[9]

This protocol provides a classic demonstration of the light-producing reaction.

Materials:

-

Two 1000 mL flasks or beakers

-

Luminol (0.1g)

-

5% Sodium hydroxide (NaOH) solution (50 mL)

-

Potassium ferricyanide (0.7g)

-

3% Hydrogen peroxide (H₂O₂) solution (15 mL)

-

Distilled or deionized water

-

A large funnel or demonstration vessel

Procedure:

-

Prepare Solution A: In one flask, add 0.1g of luminol and 50 mL of 5% NaOH solution to approximately 800 mL of distilled water. Stir until the luminol is dissolved, then dilute to a final volume of 1000 mL.

-

Prepare Solution B: In the second flask, add 0.7g of potassium ferricyanide and 15 mL of 3% hydrogen peroxide to approximately 800 mL of distilled water. Stir to dissolve, then dilute to a final volume of 1000 mL.

-

Demonstration:

-

Dim the room lights for best visibility.

-

Simultaneously pour Solution A and Solution B into the large funnel or vessel.

-

As the solutions mix, a bright blue chemiluminescent glow will be produced.

-

Conclusion

The this compound anion is a molecule with a rich chemical history and an exciting future. Its fundamental properties as a stable, light-emitting species have cemented its role in analytical chemistry and forensic science for decades. Now, these same properties of chemical stability and its unique ability to bind to the Cereblon E3 ligase have positioned it at the forefront of drug discovery.[3][19] For researchers and drug developers, understanding the core chemistry of this anion—from its synthesis and spectroscopic behavior to its mechanism of action in complex biological systems—is essential for harnessing its full potential in both diagnostics and next-generation therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 5434-20-8 [smolecule.com]

- 5. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 5434-20-8 [chemicalbook.com]

- 8. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 9. flinnsci.ca [flinnsci.ca]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemiluminescence of this compound anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. prepchem.com [prepchem.com]

- 17. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Serendipitous Discovery of 3-Aminophthalic Acid as a Novel Cereblon Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted protein degradation has been significantly shaped by the understanding of the E3 ubiquitin ligase cereblon (CRBN) and its interaction with immunomodulatory drugs (IMiDs) like thalidomide. This technical guide provides an in-depth exploration of the discovery of 3-aminophthalic acid, a hydrolysis product of thalidomide, as a novel and functional ligand for cereblon. This finding opens new avenues for the design of proteolysis-targeting chimeras (PROTACs) and other therapeutic modalities. This document details the historical context, the core discovery, quantitative binding considerations, detailed experimental protocols for assessing ligand binding, and the underlying molecular pathways.

Introduction: The Legacy of Thalidomide and the Rise of Cereblon

Thalidomide, a drug with a notorious past due to its teratogenic effects, has been repurposed for the treatment of various cancers, particularly multiple myeloma.[1][2] The journey to understand its mechanism of action led to the landmark discovery of cereblon (CRBN) as its primary cellular target.[2][3] Cereblon is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] The binding of thalidomide and its analogs (IMiDs) to cereblon allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This process of targeted protein degradation is central to the therapeutic effects of IMiDs.

The Discovery of this compound as a Cereblon Ligand

The identification of this compound as a cereblon ligand was a serendipitous finding that emerged from the development of oligonucleotide-based PROTACs (O'PROTACs). In a 2022 study by Yan et al., researchers were synthesizing a pomalidomide-conjugated oligonucleotide designed to degrade the ERG transcription factor.[7][8] During the deprotection step of the synthesis, the pomalidomide moiety was unexpectedly hydrolyzed to this compound.[9] Despite this chemical transformation, the resulting O'PROTAC retained its ability to degrade ERG in a cereblon-dependent manner, indicating that this compound itself was capable of binding to and recruiting CRBN.[7][9]

This discovery is significant as it presents this compound as a new, chemically simpler, and potentially more stable scaffold for the development of CRBN-recruiting therapeutics compared to the traditional glutarimide-containing IMiDs.[7][10]

Quantitative Data: Binding Affinity and Structural Insights

While the initial discovery demonstrated a functional interaction, precise quantitative binding data for the direct interaction between this compound and cereblon is still emerging in the literature. The primary report by Yan et al. focused on the functional degradation activity of the PROTAC rather than the intrinsic binding affinity of the ligand itself.[7] However, molecular docking studies based on the crystal structure of thalidomide-bound cereblon (PDB: 4CI1) suggest that this compound can occupy the same binding pocket.[8][9]

The docking model indicates that the carboxylic acid groups of this compound can form hydrogen bonds with key residues in the CRBN binding pocket, such as Tryptophan 382 and Histidine 380, mimicking the interactions of the glutarimide ring of thalidomide.[8]

For context, the binding affinities of established IMiDs to cereblon have been well-characterized and are presented in the table below. It is anticipated that the affinity of this compound would be in a range that allows for effective recruitment of cereblon.

| Ligand | Assay Type | Binding Constant (Kd/Ki/IC50) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [11] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (Kd) | [11] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [11] |

| Pomalidomide | TR-FRET | 1.2 µM (IC50) | [12] |

| Lenalidomide | TR-FRET | 1.5 µM (IC50) | [12] |

Signaling Pathways and Experimental Workflows

The discovery and validation of this compound as a cereblon ligand involve several key biological processes and experimental workflows.

The CRL4CRBN Ubiquitination Pathway

The central mechanism involves the recruitment of the CRL4CRBN E3 ubiquitin ligase complex to a target protein, leading to its ubiquitination and degradation.

Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by a cereblon ligand.

Thalidomide Metabolism to this compound

Thalidomide undergoes spontaneous, non-enzymatic hydrolysis under physiological conditions, breaking down into numerous metabolites.[9][13][14] One of these hydrolysis pathways can lead to the formation of this compound.

Caption: Simplified pathway of thalidomide hydrolysis to this compound.

Experimental Workflow for Ligand Discovery and Validation

The process of identifying and characterizing a new cereblon ligand like this compound typically follows a multi-step experimental workflow.

Caption: A typical workflow for the discovery and validation of a new cereblon ligand.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of small molecules to cereblon.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This is a competitive binding assay. A fluorescently labeled tracer ligand binds to a tagged CRBN protein, bringing a donor fluorophore (on an antibody recognizing the tag) and an acceptor fluorophore (on the tracer) into proximity, generating a FRET signal. An unlabeled test compound competes with the tracer, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Perform serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% BSA).

-

Prepare a solution of tagged CRBN (e.g., His-tagged) and a terbium-conjugated anti-tag antibody (donor).

-

Prepare a solution of a fluorescently labeled tracer (e.g., Cy5-thalidomide).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound or vehicle control to each well.

-

Add 10 µL of the CRBN/antibody mixture to each well.

-

Add 5 µL of the fluorescent tracer to each well.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60-180 minutes in the dark to reach binding equilibrium.

-

-

Detection:

-

Read the plate on a TR-FRET compatible microplate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the ratio against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based proximity assay involves a donor and an acceptor bead. One bead is coated with a molecule that binds tagged CRBN, and the other is coated with a molecule that binds a biotinylated tracer ligand. When the tracer binds CRBN, the beads are brought into proximity, generating a chemiluminescent signal. A test compound competes with the tracer, reducing the signal.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of tagged CRBN (e.g., GST-tagged).

-

Prepare a solution of a biotinylated tracer ligand.

-

Prepare suspensions of donor beads (e.g., streptavidin-coated) and acceptor beads (e.g., anti-GST antibody-coated).

-

-

Assay Procedure (384-well plate format):

-

Add the test compound, tagged CRBN, and biotinylated tracer to the wells.

-

Incubate to allow for binding.

-

Add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark.

-

-

Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the test compound concentration to determine the IC50.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the heat change per injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation:

-

Express and purify recombinant CRBN protein (often as a complex with DDB1 for stability).

-

Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dissolve the ligand (this compound) in the final dialysis buffer to the desired concentration.

-

Degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-